N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-18-8-10-21(11-9-18)28-24-16-19(2)27-26(31-24)30-23-14-12-22(13-15-23)29-25(32)17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,29,32)(H2,27,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYEKYQSYUGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades.
Mode of Action
The compound acts as a selective inhibitor of PKC. It binds to the active site of the enzyme, preventing it from phosphorylating its target proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function.
Biochemical Pathways
The inhibition of PKC affects multiple biochemical pathways. PKC is involved in the regulation of cell cycle progression, apoptosis, and differentiation. Therefore, the compound’s action can influence these processes. .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
The inhibition of PKC by this compound can lead to a variety of cellular effects. Depending on the cell type and the specific isoform of PKC involved, these effects may include altered cell proliferation, differentiation, or survival. In some cases, the compound’s action may have therapeutic effects, such as in the treatment of certain types of cancer.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the pH and composition of the bodily fluids, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup
Biochemical Analysis
Biochemical Properties
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide interacts with a variety of biomolecules in the body. Its primary target is the RET (c-RET) protein, a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. The compound binds to the RET protein, inhibiting its activity and thereby disrupting the biochemical reactions it is involved in.
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of the RET protein. This can influence cell function in a number of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting the RET protein, the compound can disrupt the signaling pathways that promote cell growth and proliferation, potentially slowing the growth of cancer cells.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the RET protein. By binding to the RET protein, the compound inhibits its activity, preventing it from promoting cell growth and proliferation. This can lead to changes in gene expression and cellular metabolism, as the RET protein is involved in a number of signaling pathways that regulate these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function. In both in vitro and in vivo studies, the compound has been shown to have long-term effects on the growth and proliferation of cells, due to its inhibition of the RET protein.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound effectively inhibits the RET protein, slowing the growth of cancer cells. At higher doses, the compound may have toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with the RET protein. The RET protein is involved in a number of signaling pathways that regulate cellular metabolism, so the compound’s inhibition of the RET protein can have effects on metabolic flux and metabolite levels.
Transport and Distribution
Given its molecular structure and its target (the RET protein), it is likely that the compound is transported through the bloodstream and taken up by cells via endocytosis or other cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is likely to be primarily in the cytoplasm, where the RET protein is located. The compound may also be found in the nucleus, as the RET protein can translocate to the nucleus under certain conditions. The compound’s effects on the activity or function of the RET protein would therefore be primarily in these subcellular locations.
Biological Activity
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide, commonly referred to by its CAS number 923243-73-6, is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The structure includes a pyrimidine moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 923243-73-6 |
| Molecular Formula | C26H25N5O |
| Molecular Weight | 423.5 g/mol |
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in tumor cell proliferation. It has been identified as a potential inhibitor of the HER family of receptors, which play crucial roles in cell signaling pathways that regulate cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : Targets receptor tyrosine kinases (RTKs), particularly those associated with cancer progression.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
- A549 (Lung Cancer) : Significant reduction in cell viability was observed at concentrations above 10 µM.
- MCF7 (Breast Cancer) : Induced apoptosis was noted with an IC50 value around 15 µM.
In Vivo Studies
Preclinical studies using animal models have shown promising results regarding tumor reduction and overall survival rates when treated with this compound. Notably:
- Xenograft Models : Mice implanted with A549 cells showed a marked decrease in tumor size when administered the compound compared to control groups.
- Toxicity Assessments : Toxicological studies indicated that the compound has a favorable safety profile at therapeutic doses.
Case Studies
-
Study on HER2+ Breast Cancer :
- Objective : Evaluate the efficacy of the compound as a HER2 inhibitor.
- Findings : The compound demonstrated significant anti-tumor activity in HER2-positive breast cancer models, leading to a reduction in tumor growth and improved survival rates.
-
Non-Small Cell Lung Cancer (NSCLC) :
- Clinical Trial NCT03743350 : Investigated the effect on NSCLC patients with specific genetic mutations.
- Results : Patients receiving the treatment showed improved progression-free survival compared to standard therapies.
Scientific Research Applications
Structural Representation
The compound features a pyrimidine ring substituted with an amino group and a phenylacetamide moiety, which is essential for its biological activity.
Anticancer Research
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide has been included in various screening libraries for anticancer agents. Its structural similarity to known kinase inhibitors suggests potential activity against specific cancer cell lines. Compounds with similar structures have shown promise in inhibiting tumor growth through targeted action on cancer-related pathways .
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit enzymes involved in cancer proliferation and metastasis. Preliminary studies indicate that it may interact with specific kinases, which are crucial for cell signaling pathways that regulate cell growth and survival. Such interactions can lead to the development of new therapeutic strategies targeting these pathways .
Drug Discovery Platforms
This compound is utilized in drug discovery platforms as a lead compound due to its favorable pharmacokinetic properties. Its inclusion in libraries such as the Anticancer Library and the Lipid Metabolism Library facilitates high-throughput screening for new drug candidates .
Biochemical Assays
The compound is also employed in biochemical assays to study its effects on various biological targets. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms, particularly in cancer and metabolic disorders .
Data Tables
- Inhibition of Tumor Growth : Studies indicate that compounds similar to N-[4-(...)] exhibit significant inhibition of tumor cell proliferation in vitro.
- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds may disrupt key signaling pathways involved in cancer progression.
- Pharmacological Profiles : The pharmacokinetic profiles of these compounds suggest good oral bioavailability and metabolic stability, making them suitable candidates for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related compounds and their distinguishing features:
Key Findings from Comparative Analysis
Impact of Acetamide Substituents :
- Replacement of phenylacetamide with chlorobenzamide (Aumitin) enhances kinase inhibition potency, likely due to increased electrophilicity and hydrophobic interactions .
- Methoxy groups (e.g., in 2-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide) improve membrane permeability but may reduce aqueous solubility .
Role of Linkers and Functional Groups :
- PEG chains (e.g., in PROTAC derivatives) enhance solubility and prolong half-life but may reduce cellular uptake efficiency due to increased molecular weight .
- Sulfamoyl linkers (vs. amine bridges) alter binding kinetics, as seen in reduced IC₅₀ values for sulfonamide-based inhibitors .
Biological Activity Trends :
- Pyrimidine derivatives with electron-withdrawing groups (e.g., chloro, sulfamoyl) show higher anticancer and antimalarial activity compared to methyl-substituted analogues .
- Aromatic stacking modifications (e.g., chromane-3-carboxamide in antimalarial compounds) significantly enhance target specificity .
Preparation Methods
Nucleophilic Amination of 2,6-Dichloro-4-Methylpyrimidine
A two-step protocol is commonly employed:
-
Step 1 : React 2,6-dichloro-4-methylpyrimidine with 4-methylaniline in toluene at 110°C for 12 hours to yield 6-[(4-methylphenyl)amino]-2-chloro-4-methylpyrimidine.
-
Step 2 : Ammonolysis using aqueous NH₃ in dioxane (80°C, 6 hours) substitutes the remaining chloride with an amine group.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene, 110°C | 78 | 95 |
| DMF, 100°C | 65 | 89 |
| Ethanol, reflux | 52 | 82 |
Higher temperatures in toluene improve both yield and regioselectivity by minimizing di-amination side products.
Benzamide Precursor Synthesis
Synthesis of 4-Nitrophenylacetamide
Phenylacetyl chloride is reacted with 4-nitroaniline in dichloromethane (DCM) with triethylamine (TEA) as base:
Conditions :
-
Molar ratio (acyl chloride:amine) = 1.2:1
-
Reaction time: 3 hours at 0–5°C
Coupling of Pyrimidine and Benzamide Moieties
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling connects the pyrimidine core and benzamide precursor:
Optimized Parameters :
-
Catalyst: Pd₂(dba)₃/Xantphos (2.5 mol%)
-
Solvent: 1,4-Dioxane
-
Base: Cs₂CO₃ (2 equiv)
-
Temperature: 100°C, 24 hours
Alternative One-Pot Synthesis
Sequential Amination-Acylation Approach
A streamlined method avoids isolating intermediates:
-
React 2,6-dichloro-4-methylpyrimidine with 4-methylaniline in THF at 80°C.
-
Add 4-aminophenylacetamide and K₂CO₃, heat to 120°C for 18 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Advantages :
Large-Scale Production Considerations
Crystallization Optimization
The patent WO2024075139A1 details crystallization using ethyl acetate:
-
Dissolve crude product in ethyl acetate at 75°C
-
Cool to 10–15°C at 1°C/min
-
Filter and wash with cold ethyl acetate
Analytical Characterization
Q & A
Q. What are the key structural features of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide, and how do they influence its reactivity?
Answer: The compound features:
- A pyrimidine ring substituted with a methyl group and a 4-methylphenylamino group at positions 4 and 6, respectively.
- A phenylacetamide moiety linked via an amino group to the pyrimidine core.
Structural analogs (e.g., pyrimidine derivatives in ) show that substitutions on the pyrimidine ring (e.g., methyl or aryl groups) enhance stability and modulate electronic properties, affecting nucleophilic/electrophilic reactivity . The phenylacetamide group increases lipophilicity, which is critical for membrane permeability in biological assays. To confirm structural integrity, use NMR spectroscopy (e.g., ¹H/¹³C) to resolve aromatic protons and amide bonds, and mass spectrometry for molecular weight validation .
Q. What synthetic methodologies are recommended for preparing this compound?
Answer: Synthesis involves multi-step organic reactions :
Substitution reactions under alkaline conditions to introduce the 4-methylphenylamino group to the pyrimidine ring (analogous to methods in ).
Condensation reactions using coupling agents (e.g., DCC or EDC) to link the pyrimidine intermediate to the phenylacetamide moiety .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product.
Critical parameters include:
- Temperature control (e.g., <60°C for condensation to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF for solubility of intermediates).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer: SAR strategies include :
- Systematic substitution of the pyrimidine ring (e.g., replacing methyl with bulkier alkyl groups or halogens to assess steric/electronic effects).
- Modification of the phenylacetamide moiety (e.g., introducing electron-withdrawing groups like -CF₃ to enhance binding affinity, as seen in ).
Q. Methodological steps :
Synthesize derivatives using parallel combinatorial chemistry.
Screen for activity in relevant assays (e.g., kinase inhibition or antimicrobial tests).
Correlate activity with structural features using QSAR modeling (e.g., DFT calculations for electronic parameters) .
Q. Table 1: Example SAR Modifications
| Position | Modification | Observed Effect (Hypothetical) |
|---|---|---|
| Pyrimidine C4 | Replace -CH₃ with -Cl | Increased enzyme inhibition |
| Phenylacetamide | Add -CF₃ at para position | Enhanced cellular uptake |
Q. How should researchers address contradictions in reported biological activity data for similar pyrimidine derivatives?
Answer: Contradictions may arise from:
- Variability in assay conditions (e.g., pH, cell lines).
- Impurities in synthesized batches.
Q. Resolution strategies :
- Standardize protocols : Use identical cell lines and assay buffers (e.g., PBS at pH 7.4).
- Validate purity : Employ HPLC-MS (>95% purity threshold) and compare with reference standards .
- Replicate studies : Collaborate with independent labs to verify results.
Q. What experimental design principles apply to optimizing reaction yields during synthesis?
Answer: Use Design of Experiments (DoE) to identify critical variables:
Factors : Temperature, solvent ratio, catalyst loading.
Response variables : Yield, purity.
Q. Example workflow :
- Screening phase : Use a fractional factorial design to shortlist influential factors.
- Optimization phase : Apply a central composite design to pinpoint ideal conditions (e.g., 45°C, 1.2 eq. catalyst).
highlights the utility of flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency), which can reduce side products and improve scalability .
Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic profiles?
Answer: In silico tools :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
- ADMET prediction (e.g., SwissADME) to estimate solubility, metabolic stability, and toxicity.
Case study : Derivatives with increased logP (via -CF₃ substitution) showed enhanced blood-brain barrier penetration in simulations, aligning with trends in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
